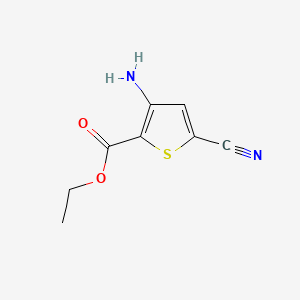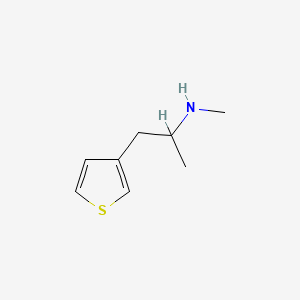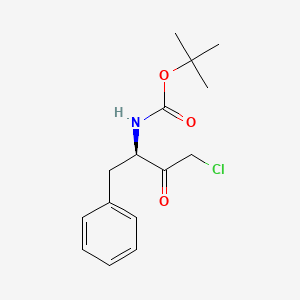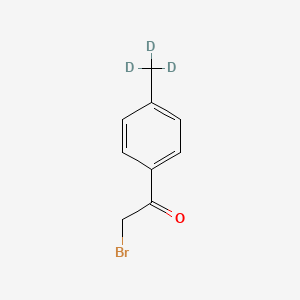
2-Bromo-4'-methylacetophenone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Bromo-4’-methylacetophenone-d3 is a deuterated derivative of 2-Bromo-4’-methylacetophenone. This compound is often used in research and development, particularly in the study of organic synthesis reactions. The deuterium labeling helps in investigating reaction mechanisms and kinetics by replacing hydrogen atoms with deuterium.
科学的研究の応用
2-Bromo-4’-methylacetophenone-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and kinetics.
Biology: Employed in labeling studies to track metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
作用機序
Target of Action
2-Bromo-4’-methylacetophenone-d3 is a deuterated organic synthetic compound Similar compounds, such as α-bromoketones, have been used in various chemical reactions .
Mode of Action
It’s known that α-bromoketones, a class of compounds to which 2-bromo-4’-methylacetophenone-d3 belongs, are involved in α-bromination reactions . In these reactions, the bromine atom is added to the α-position of the carbonyl group, resulting in the formation of α-bromoketones .
Biochemical Pathways
Α-bromoketones are known to be significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Result of Action
Α-bromoketones, a class of compounds to which it belongs, are known to be significant intermediates in organic synthesis, suggesting that they may play a role in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-4’-methylacetophenone-d3 can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other chemicals, and specific conditions under which the compound is stored or used .
Safety and Hazards
2-Bromo-4’-methylacetophenone is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4’-methylacetophenone-d3 typically involves the bromination of 4’-methylacetophenone. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours . The deuterated form is achieved by replacing the hydrogen atoms with deuterium during the synthesis process.
Industrial Production Methods
Industrial production of 2-Bromo-4’-methylacetophenone-d3 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-4’-methylacetophenone-d3 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 4’-methylacetophenone derivatives.
Reduction: Formation of 4’-methylphenylethanol.
Oxidation: Formation of 4’-methylbenzoic acid.
類似化合物との比較
Similar Compounds
- 2-Bromoacetophenone
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-4’-nitroacetophenone
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-4’-chloroacetophenone
Uniqueness
2-Bromo-4’-methylacetophenone-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This labeling provides enhanced stability and allows for more precise studies of reaction mechanisms and kinetics. The presence of the methyl group also influences its reactivity and the types of reactions it can undergo .
特性
IUPAC Name |
2-bromo-1-[4-(trideuteriomethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVGXFREOJHJAX-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

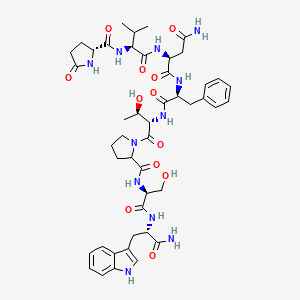

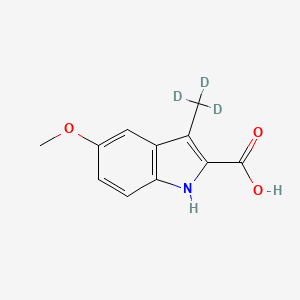

![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)
